molecular formula C13H17FN2O3 B6201538 tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate CAS No. 2694744-91-5

tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B6201538
CAS No.: 2694744-91-5
M. Wt: 268.3
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Description

tert-Butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H17FN2O2 It is characterized by the presence of a fluoropyridine moiety attached to an azetidine ring, which is further substituted with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For instance, starting from a 3-hydroxyazetidine derivative, the ring can be formed via intramolecular cyclization under basic conditions.

  • Introduction of the Fluoropyridine Moiety: : The fluoropyridine group can be introduced through nucleophilic substitution reactions. A common approach involves reacting a suitable pyridine derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

  • Esterification: : The final step involves the esterification of the azetidine ring with tert-butyl chloroformate in the presence of a base like triethylamine. This step ensures the formation of the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in the azetidine ring can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

  • Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines, depending on the specific functional groups present.

  • Substitution: : The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other chromium-based oxidants.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its fluorinated pyridine ring, which can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can enhance binding to enzymes or receptors, while the azetidine ring can modulate the compound’s overall conformation and reactivity. These interactions can influence various biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate
  • tert-Butyl 3-(6-chloropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate
  • tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the fluorine atom on the pyridine ring. This fluorine substitution can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in various applications.

Properties

CAS No.

2694744-91-5

Molecular Formula

C13H17FN2O3

Molecular Weight

268.3

Purity

95

Origin of Product

United States

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